molecular formula C12H12F3NO2 B12234159 3,3-difluoro-N-(4-fluoro-3-methoxyphenyl)cyclobutane-1-carboxamide

3,3-difluoro-N-(4-fluoro-3-methoxyphenyl)cyclobutane-1-carboxamide

Cat. No.: B12234159
M. Wt: 259.22 g/mol
InChI Key: PIQSCMRLWQVJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-N-(4-fluoro-3-methoxyphenyl)cyclobutane-1-carboxamide is a fluorinated organic compound. The presence of multiple fluorine atoms in its structure makes it particularly interesting for various applications in medicinal chemistry and material science. Fluorinated compounds often exhibit unique properties such as increased metabolic stability and enhanced binding affinity to biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N-(4-fluoro-3-methoxyphenyl)cyclobutane-1-carboxamide typically involves multiple steps. One common approach is the cyclization of a suitable precursor followed by the introduction of fluorine atoms. The reaction conditions often require the use of strong bases and fluorinating agents. For example, a precursor compound can be treated with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under controlled temperature conditions to introduce the fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-(4-fluoro-3-methoxyphenyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3-Difluoro-N-(4-fluoro-3-methoxyphenyl)cyclobutane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with enhanced metabolic stability.

    Industry: Utilized in the production of specialty materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-(4-fluoro-3-methoxyphenyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-N-(4-fluorophenyl)cyclobutane-1-carboxamide
  • 3,3-Difluoro-N-(3-methoxyphenyl)cyclobutane-1-carboxamide
  • 3,3-Difluoro-N-(4-methoxyphenyl)cyclobutane-1-carboxamide

Uniqueness

The presence of both fluorine and methoxy groups in 3,3-difluoro-N-(4-fluoro-3-methoxyphenyl)cyclobutane-1-carboxamide makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

3,3-difluoro-N-(4-fluoro-3-methoxyphenyl)cyclobutane-1-carboxamide

InChI

InChI=1S/C12H12F3NO2/c1-18-10-4-8(2-3-9(10)13)16-11(17)7-5-12(14,15)6-7/h2-4,7H,5-6H2,1H3,(H,16,17)

InChI Key

PIQSCMRLWQVJFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2CC(C2)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.